molecular formula C13H18ClN B14034246 2-(2-Cyclopropylphenyl)pyrrolidine hcl

2-(2-Cyclopropylphenyl)pyrrolidine hcl

Cat. No.: B14034246
M. Wt: 223.74 g/mol
InChI Key: OBGSFHNTUKAHIA-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-cyclopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-cyclopropylbenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclopropylphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Cyclopropylbenzene: A compound featuring a cyclopropyl group attached to a benzene ring, used in various organic synthesis applications.

    Pyrrolidine-2,5-dione: A versatile scaffold in drug discovery with applications similar to those of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride.

Uniqueness

2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the cyclopropylphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-(2-cyclopropylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-5-12(13-6-3-9-14-13)11(4-1)10-7-8-10;/h1-2,4-5,10,13-14H,3,6-9H2;1H

InChI Key

OBGSFHNTUKAHIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C3CC3.Cl

Origin of Product

United States

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